2-Ethenyloxane-3-carboxylic acid

Description

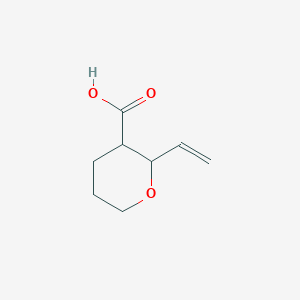

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-ethenyloxane-3-carboxylic acid |

InChI |

InChI=1S/C8H12O3/c1-2-7-6(8(9)10)4-3-5-11-7/h2,6-7H,1,3-5H2,(H,9,10) |

InChI Key |

UQUWZDWOUCGBFS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1C(CCCO1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenyloxane 3 Carboxylic Acid and Analogues

Strategies for Oxane Ring Construction

The formation of the six-membered tetrahydropyran (B127337) ring system is central to the synthesis of oxane derivatives. Strategies primarily revolve around the intramolecular formation of the ether bond.

Intramolecular Cyclization Reactions for Cyclic Ether Synthesis

Intramolecular reactions are powerful tools for ring formation, as they can be kinetically and thermodynamically favored over their intermolecular counterparts. Several distinct approaches based on this principle have been developed for the synthesis of cyclic ethers like tetrahydropyrans.

Intramolecular hydroalkoxylation involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule, leading to the formation of a cyclic ether. This method is a direct and atom-economical way to construct tetrahydropyran rings.

The reaction can be catalyzed by a variety of transition metals, including platinum, gold, cobalt, and lanthanide triflates. organic-chemistry.org For instance, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins has been shown to tolerate numerous functional groups. organic-chemistry.org Lanthanide triflates are effective catalysts for the intramolecular hydroalkoxylation of hydroxyalkenes, yielding five- and six-membered oxygen heterocycles. organic-chemistry.org More recently, a novel catalytic system using iodine (I₂) and phenylsilane (B129415) (PhSiH₃) has been developed for the intramolecular hydroalkoxylation of unactivated alkenes at room temperature. acs.org Mechanistic studies suggest that a silyl (B83357) iodide species, generated in situ, is the active catalyst. acs.org In biosynthesis, methyltransferase homolog enzymes have been found to catalyze intramolecular hydroalkoxylation of an alkene to form cyclic structures in natural products. nih.gov

| Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Platinum Complexes | γ- and δ-Hydroxy olefins | Tolerates various functional groups. | organic-chemistry.org |

| Lanthanide Triflates | Hydroxyalkenes | Efficient for five- and six-membered rings. | organic-chemistry.org |

| Co(salen) complex / N-fluoropyridinium salt | Unactivated olefins | Mild, functional group tolerant reaction at room temperature. | organic-chemistry.org |

| I₂ / PhSiH₃ | Unactivated alkenes | Operates at room temperature; proceeds via a silyl iodide intermediate. | acs.org |

| Methyltransferase Homolog (Enzymatic) | Alkenes in natural product precursors | Stereoselective cyclization in biosynthesis. | nih.gov |

The Williamson ether synthesis, a cornerstone of ether formation, can be adapted for an intramolecular approach to generate cyclic ethers. masterorganicchemistry.commasterorganicchemistry.com This reaction involves a molecule containing both a hydroxyl group and a suitable leaving group (typically a halide or sulfonate ester). masterorganicchemistry.comlibretexts.orglibretexts.org The hydroxyl group is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. masterorganicchemistry.comorganicchemistrytutor.com This nucleophilic alkoxide then attacks the carbon bearing the leaving group via an SN2 mechanism, displacing the leaving group and closing the ring. masterorganicchemistry.comorganicchemistrytutor.com

The success of this method is highly dependent on the reaction conditions and the substrate structure. Being an SN2 reaction, it works best with primary alkyl halides. masterorganicchemistry.com The rate of ring formation is also influenced by the size of the ring being formed, with five- and six-membered rings (like tetrahydrofuran (B95107) and tetrahydropyran) generally forming the fastest. libretexts.orglibretexts.org For example, treating a haloalcohol with a base can prompt deprotonation of the alcohol, followed by an intramolecular SN2 reaction to yield a cyclic ether. libretexts.orglibretexts.org

| Factor | Description | Reference |

|---|---|---|

| Mechanism | SN2: Backside attack of the alkoxide on the carbon with the leaving group. | masterorganicchemistry.comlibretexts.orglibretexts.org |

| Substrate Requirements | An alcohol (or alkoxide) and a good leaving group (halide, tosylate) on the same molecule. Primary alkyl halides are preferred to avoid elimination. | masterorganicchemistry.com |

| Base | A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to deprotonate the alcohol. | masterorganicchemistry.comorganicchemistrytutor.com |

| Ring Size Preference | Formation of 5- and 6-membered rings is generally favored kinetically. | libretexts.orglibretexts.org |

A modern approach to cyclic ether synthesis involves the intramolecular reductive coupling of dialdehydes. This method has proven effective for synthesizing a range of medium-sized cyclic ethers, from 5- to 11-membered rings. acs.orgnih.gov A particularly efficient catalytic system employs a silver(I) salt, such as AgNTf₂, with a hydrosilane (e.g., Et₃SiH) as the reducing agent. acs.orgorganic-chemistry.org

This reaction proceeds at room temperature with low catalyst loadings and demonstrates broad functional group compatibility. acs.orgnih.govorganic-chemistry.org The proposed mechanism involves the formation of a silver hydride species that reduces one aldehyde to an alcohol (in the form of a silyl ether), which then reacts with the second aldehyde to form the ether linkage upon a second reduction step. organic-chemistry.org This protocol provides a significant advantage over traditional methods that may require harsh conditions. acs.org Iridium(III) complexes have also been reported as powerful catalysts for the reductive coupling of aldehydes to form symmetrical ethers. rsc.org

Intramolecular nucleophilic substitution is a general and fundamental strategy for forming cyclic ethers. youtube.comlibretexts.org This process requires a bifunctional molecule containing a nucleophile (an alcohol) and an electrophilic carbon atom bearing a leaving group. libretexts.org The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate.

For an SN2 pathway, a primary carbon with a good leaving group is ideal, and the reaction is initiated by a strong base to form a more potent alkoxide nucleophile. youtube.com The nucleophile then attacks from the backside of the leaving group to form the ring. youtube.com In an SN1 pathway, which is favorable for secondary or tertiary carbons, the leaving group departs first to form a carbocation intermediate. youtube.comlibretexts.org The intramolecular alcohol then acts as a nucleophile, attacking the carbocation to close the ring. youtube.comlibretexts.org The formation of five- and six-membered rings is generally favored in these reactions. libretexts.org

The dehydration of diols presents a classical method for synthesizing cyclic ethers. This reaction typically involves heating the diol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid. libretexts.orglibretexts.org The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water to form the cyclic ether. youtube.com

This method is most effective for the synthesis of five- and six-membered cyclic ethers, such as tetrahydrofuran and tetrahydropyran, from the corresponding 1,4- and 1,5-diols. organic-chemistry.org However, intermolecular dehydration to form di-ethers or elimination to form alkenes can be competing side reactions. libretexts.orglibretexts.org Reaction conditions, particularly temperature, must be carefully controlled. Lower temperatures tend to favor ether formation, while higher temperatures promote elimination to form alkenes. libretexts.orglibretexts.org

Installation of the Ethenyl (Vinyl) Moiety

The introduction of a vinyl group onto the oxane ring is a key synthetic challenge. Methodologies for this transformation can be broadly categorized into coupling reactions and the derivatization of existing functional groups.

Coupling Reactions Involving Alkenyl Substrates

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, including the installation of a vinyl group. youtube.comyoutube.com Reactions such as the Suzuki and Stille couplings are prominent in this regard.

The Suzuki coupling involves the reaction of an organoboron compound, such as a vinyl boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com For the synthesis of 2-ethenyloxane (B2888483) derivatives, a suitable precursor would be a halogenated oxane, which can be coupled with a vinylboron reagent.

The Stille coupling , conversely, utilizes an organotin reagent. organic-chemistry.org Palladium catalysts facilitate the coupling of a vinylstannane with an organohalide or triflate. organic-chemistry.orgmdpi.com This reaction is also known for its mildness and functional group compatibility. organic-chemistry.org

A general representation of a palladium-catalyzed cross-coupling reaction is shown below:

Scheme 1: General Palladium-Catalyzed Cross-Coupling for Vinyl Group Installation

| Catalyst Precursor | Ligand (if applicable) | Base (for Suzuki) | Solvent | Typical Yields |

| Pd(PPh₃)₄ | - | Na₂CO₃, K₃PO₄ | Toluene, THF, DMF | Good to Excellent |

| Pd(OAc)₂ | PPh₃, SPhos, XPhos | Cs₂CO₃, K₂CO₃ | Dioxane, Acetonitrile | Good to Excellent |

| Pd₂(dba)₃ | AsPh₃, P(t-Bu)₃ | - | THF, NMP | Good to Excellent |

Derivatization of Precursor Groups to Ethenyl

An alternative to coupling reactions is the conversion of a pre-existing functional group on the oxane ring into a vinyl group. This can be achieved through various classical organic reactions. For example, an aldehyde or ketone at the 2-position of the oxane ring can be converted to a vinyl group through a Wittig reaction or related olefination methods.

The Wittig reaction employs a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. To install a vinyl group, the ylide would be derived from methyltriphenylphosphonium (B96628) bromide.

Another approach is the elimination reaction of a suitable precursor, such as a β-hydroxy ether or a halide. Dehydration of a primary alcohol at the 2-position of the oxane ring, for instance, can yield the desired vinyl group, though this method may be limited by regioselectivity and the potential for side reactions.

Introduction of the Carboxylic Acid Functionality

The installation of the carboxylic acid group at the 3-position of the oxane ring is another crucial synthetic step. Common methods include the oxidation of primary alcohols or aldehydes, carboxylation of organometallic reagents, and the hydrolysis of nitriles.

Oxidation of Primary Alcohols and Aldehydes

The oxidation of a primary alcohol or an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this purpose. organic-chemistry.orgresearchgate.net

For the oxidation of a primary alcohol, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are often used. youtube.com Milder conditions can also be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or by using catalytic methods involving ruthenium or silver complexes. organic-chemistry.org The two-step process involves the initial oxidation of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. researchgate.netyoutube.com To ensure complete oxidation to the carboxylic acid, an excess of the oxidizing agent and heating under reflux are typically employed. libretexts.orgchemguide.co.uk

| Oxidizing Agent | Solvent | Conditions | Typical Yields |

| KMnO₄ | Water, Acetone | Basic or Acidic, Heat | Moderate to Good |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | Good to Excellent |

| PCC (followed by oxidation) | Dichloromethane | RT | Good (for aldehyde) |

| TEMPO/NaOCl | Dichloromethane/Water | Biphasic, RT | Good to Excellent |

Carboxylation of Organometallic Reagents (e.g., Grignard Reagents with Carbon Dioxide)

The reaction of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), with carbon dioxide is a classic method for forming a carboxylic acid with the introduction of a single carbon atom. ucalgary.catamu.edutransformationtutoring.com

To synthesize 2-ethenyloxane-3-carboxylic acid via this route, a Grignard reagent would first be prepared from a 3-halo-2-ethenyloxane precursor. libretexts.org This organometallic intermediate is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt and yield the final carboxylic acid. ucalgary.canih.govyoutube.com This method is highly effective for creating a new carbon-carbon bond and introducing the carboxyl group in a single, efficient step. tamu.edutransformationtutoring.com

The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO₂. ucalgary.ca

Scheme 2: Carboxylation of a Grignard Reagent

| Organometallic Reagent | Solvent | CO₂ Source | Workup |

| Grignard Reagent (RMgBr) | Diethyl ether, THF | Dry Ice (solid CO₂) | Aqueous Acid (e.g., HCl) |

| Organolithium (RLi) | Hexane, Diethyl ether | Dry Ice (solid CO₂) | Aqueous Acid (e.g., H₂SO₄) |

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (-C≡N) group provides another reliable pathway to a carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation can be carried out under either acidic or basic conditions. chemistrysteps.comsparkl.me

For the synthesis of this compound, a 2-ethenyloxane-3-carbonitrile precursor would be required. This nitrile can be introduced, for example, through the nucleophilic substitution of a corresponding halide with a cyanide salt.

Acid-catalyzed hydrolysis typically involves heating the nitrile under reflux with a strong acid such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. ntu.edu.sg

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). chemguide.co.uk This initially forms a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the free carboxylic acid. libretexts.orgchemguide.co.uk

| Hydrolysis Condition | Reagents | Conditions | Product |

| Acidic | HCl (aq) or H₂SO₄ (aq) | Heat under reflux | Carboxylic Acid + Ammonium Salt |

| Basic | NaOH (aq) or KOH (aq) | Heat under reflux | Carboxylate Salt + Ammonia |

Oxidative Cleavage of Alkenes or Alkynes

The synthesis of carboxylic acids through the oxidative cleavage of carbon-carbon double or triple bonds is a well-established transformation in organic chemistry. organic-chemistry.orgyoutube.com This methodology can be strategically employed in the final steps of a synthesis to unmask a carboxylic acid functionality from a more stable or synthetically convenient precursor. In the context of this compound, a precursor molecule bearing an alkene or alkyne at the C3 position of the tetrahydropyran ring could be subjected to oxidative cleavage to yield the desired product.

Ozonolysis is a powerful method for this transformation. Cleavage of an internal alkyne with ozone, followed by a water workup, yields two carboxylic acid molecules. youtube.com If the alkyne is terminal, it is cleaved to a carboxylic acid and carbon dioxide. youtube.com Similarly, alkenes can be cleaved to aldehydes, ketones, or carboxylic acids depending on the specific reagents and workup conditions used. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or ozone followed by an oxidative workup (e.g., with hydrogen peroxide) can convert an alkene directly to a carboxylic acid.

Aryl alkyl ketones can also be converted into their corresponding aryl carboxylic acids in a one-pot, two-step process using iodine as a catalyst with DMSO and TBHP as oxidants. organic-chemistry.org Another metal-free approach involves the use of Oxone and trifluoroacetic acid to oxidize various ketones or arylalkynes to the corresponding carboxylic acids in high yields. organic-chemistry.org These methods highlight the versatility of oxidative reactions in introducing the carboxylic acid group under various conditions.

Table 1: Selected Oxidative Cleavage Methods for Carboxylic Acid Synthesis

| Precursor | Reagents | Product | Key Features |

| Internal Alkyne | 1. O₃ 2. H₂O | Carboxylic Acids | Cleaves the triple bond to form two acid fragments. youtube.com |

| Terminal Alkyne | 1. O₃ 2. H₂O | Carboxylic Acid + CO₂ | Useful for converting a terminal alkyne into an acid. youtube.com |

| Ketones / Arylalkynes | Oxone, Trifluoroacetic Acid | Carboxylic Acids | Mild, metal-free oxidation. organic-chemistry.org |

| Vicinal Diols | 2-Chloroanthraquinone, hv, O₂ | Carboxylic Acids | Metal-free photooxidative cleavage. organic-chemistry.org |

| Aryl Ketones | CBr₄, hv, O₂ | Aryl Carboxylic Acids | Facile aerobic photooxidation. organic-chemistry.org |

Integration of Functional Groups in Multi-Step Synthesis

The construction of a complex molecule like this compound requires a multi-step synthesis where functional groups are strategically introduced and manipulated. vapourtec.comyoutube.com The synthesis of highly substituted tetrahydropyrans often involves either the cyclization of a functionalized acyclic precursor or the functionalization of a pre-existing tetrahydropyran ring. nih.gov

One common strategy is the Prins-type cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde. acs.org This method is effective for creating polysubstituted tetrahydropyrans with good stereochemical control. acs.org For the target molecule, a homoallylic alcohol containing the ethenyl group could be cyclized with a glyoxylic acid derivative to install the carboxylic acid function during ring formation.

Alternatively, functional groups can be installed on a pre-formed tetrahydropyran scaffold. For example, a palladium(II)-catalyzed stereoselective C–H arylation at the γ-methylene position of an aminotetrahydropyran has been demonstrated, followed by functionalization at the α-position of the amine. nih.gov This highlights the potential for late-stage functionalization via C-H activation, which allows for the direct installation of groups onto the THP ring, a challenging but powerful approach. nih.gov Such a strategy could be adapted to introduce the ethenyl and carboxylic acid groups at the desired positions.

The sequence of reactions is critical. Chemists often employ retrosynthetic analysis, a technique of working backward from the target molecule to identify simpler, readily available starting materials. youtube.com This planning helps to devise an efficient synthetic route, ensuring that functional groups are compatible with subsequent reaction conditions or are appropriately protected.

Stereoselective Approaches to this compound

Due to the presence of at least two stereocenters (at C2 and C3), the synthesis of this compound necessitates stereoselective methods to control the three-dimensional arrangement of the ethenyl and carboxylic acid substituents.

Asymmetric Catalysis in Cyclic Ether Synthesis

Asymmetric catalysis is a cornerstone of modern synthesis, enabling the production of single enantiomers of chiral molecules using small amounts of a chiral catalyst. nih.gov For tetrahydropyran synthesis, organocatalysis has emerged as a powerful, metal-free approach. researchgate.netrsc.org

For instance, organocatalytic domino reactions, such as Michael-hemiacetalization sequences, can provide highly functionalized, enantiopure tetrahydropyrans. nih.gov A quinine-derived squaramide catalyst, for example, can facilitate a Michael/aza-Henry/cyclization cascade to produce tetrahydropyridines with excellent enantioselectivity, a strategy that shares mechanistic principles applicable to oxygen heterocycles. acs.org Similarly, cinchona-based catalysts have been used in one-pot Michael/Henry/ketalization sequences to build highly functionalized tetrahydropyrans with excellent enantiomeric excesses (up to 99% ee). nih.gov

Transition metal-catalyzed reactions are also pivotal. Asymmetric hydrogenation, for example, is a widely used method for introducing chirality by reducing a prochiral double bond. acs.org A rhodium-BINAP complex can catalyze the conjugate addition of organoboron compounds, creating stereogenic centers with high enantioselectivity. nih.gov Such a strategy could be envisioned where an α,β-unsaturated ester on a dihydropyran intermediate is hydrogenated asymmetrically to set the stereocenter at C3 relative to an existing stereocenter at C2.

Table 2: Examples of Asymmetric Catalysis in Heterocycle Synthesis

| Reaction Type | Catalyst Type | Key Features | Reference |

| Michael/Henry/Acetalization | Quinine-based Squaramide | One-pot sequence, excellent enantiomeric excess (99% ee). | nih.gov |

| Michael/Aza-Henry/Cyclization | Quinine-derived Squaramide | Low catalyst loading, excellent enantioselectivity. | acs.org |

| Conjugate Addition | Rhodium-BINAP Complex | Creates multiple stereocenters in one catalytic event. | nih.gov |

| Asymmetric Hydrogenation | Transition Metal Complexes | A fundamental method for introducing chirality. | acs.org |

Diastereoselective Control in Ring Formation and Subsequent Functionalization

Diastereoselective synthesis aims to control the relative stereochemistry between multiple stereocenters in a molecule. In the synthesis of substituted tetrahydropyrans, this is often achieved during the ring-forming step. acs.org

Prins cyclizations mediated by Lewis acids like indium trichloride (B1173362) (InCl₃) can produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. acs.org The reaction proceeds through a chair-like transition state, which dictates the stereochemical outcome. nih.gov By choosing appropriately substituted homoallylic alcohols and aldehydes, specific diastereomers of the tetrahydropyran ring can be targeted. acs.org

Another powerful method involves a tandem Knoevenagel condensation/intramolecular Michael addition sequence. acs.orgnih.gov The reaction of β-ketoesters with aldehydes can lead to single diastereomers of highly substituted tetrahydropyran-4-ones. acs.org The stereochemistry is controlled during the intramolecular Michael addition, where the nucleophile adds to the α,β-unsaturated system in a conformationally restricted manner, leading to a specific diastereomer.

Subsequent functionalization of a diastereomerically pure tetrahydropyran intermediate can also be highly selective. For example, reduction of a 4-oxo-tetrahydropyran can proceed with high diastereoselectivity, influenced by the existing substituents on the ring which direct the approach of the reducing agent. nih.gov This allows for the controlled installation of further stereocenters after the main ring is formed.

Table 3: Methods for Diastereoselective Tetrahydropyran Synthesis

| Method | Key Reagents/Catalyst | Stereochemical Control | Reference |

| Prins Cyclization | InCl₃ | Formation of polysubstituted THPs with excellent diastereoselectivity. | acs.org |

| Prins Cyclization | Phosphomolybdic Acid | cis-selective formation of tetrahydropyran-4-ols in water. | organic-chemistry.org |

| Knoevenagel/Michael Addition | BF₃·OEt₂ | Produces single diastereomers of highly substituted THP-4-ones. | acs.org |

| C-H Functionalization | Pd(II) Catalyst | Diastereoselective α-alkylation or arylation of arylated aminotetrahydropyrans. | nih.gov |

Reactivity and Reaction Mechanisms of 2 Ethenyloxane 3 Carboxylic Acid

Reactions Involving the Oxane Ring System

The oxane ring, a six-membered cyclic ether, is generally stable but can undergo ring-opening reactions under specific conditions, particularly in the presence of acids or strong nucleophiles. The substituents on the ring, namely the ethenyl and carboxylic acid groups, can influence the regioselectivity and stereoselectivity of these transformations.

Acid-Catalyzed Cleavage of Cyclic Ethers

In the presence of strong acids, the ether oxygen of the oxane ring can be protonated, forming a good leaving group and rendering the ring susceptible to cleavage. masterorganicchemistry.comlibretexts.org This process is analogous to the acidic cleavage of acyclic ethers. masterorganicchemistry.comkhanacademy.org For cyclic ethers like tetrahydrofuran (B95107) (THF), a related five-membered ring, treatment with a strong acid leads to intramolecular cleavage where a nucleophile attacks a carbon atom, breaking the C-O bond. masterorganicchemistry.com In the case of 2-ethenyloxane-3-carboxylic acid, the reaction would be initiated by protonation of the ring oxygen. masterorganicchemistry.com The subsequent step involves nucleophilic attack on one of the adjacent carbon atoms (C2 or C6). The regioselectivity of this attack is influenced by the stability of the resulting carbocation-like transition state. nih.govmasterorganicchemistry.com The presence of the ethenyl group at C2 and the carboxylic acid at C3 introduces electronic and steric factors that direct the outcome of the cleavage.

The mechanism for the acid-catalyzed cleavage of ethers can proceed through either an SN1 or SN2 pathway. masterorganicchemistry.comlibretexts.org For primary and secondary ethers, the SN2 mechanism is more common, while tertiary ethers favor the SN1 pathway due to the stability of the resulting carbocation. masterorganicchemistry.comlibretexts.org Given the substitution pattern of this compound, a mixture of pathways or a hybrid mechanism might be operative, depending on the specific reaction conditions and the nature of the nucleophile. libretexts.org

| Condition | Reactant | Expected Product(s) | Mechanism |

| Strong Acid (e.g., HI, HBr) | This compound | Halo-hydroxy acid | SN1 or SN2 |

| Anhydrous Acid (e.g., HX) | This compound | Trans-halohydrin | SN1 or SN2 |

Ring-Opening Reactions with Various Nucleophiles

The strained nature of smaller cyclic ethers like epoxides (oxiranes) and oxetanes makes them highly susceptible to ring-opening by nucleophiles. acs.orgyoutube.comcsbsju.edu While the six-membered oxane ring is significantly less strained, ring-opening can still be achieved with potent nucleophiles, often under forcing conditions. youtube.com The reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. csbsju.edumasterorganicchemistry.com

In this compound, the C6 position is generally less sterically hindered than the C2 position, which is substituted with both an ethenyl and a carboxylic acid group in close proximity. Therefore, nucleophilic attack is more likely to occur at C6. However, the carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate anion. This could potentially influence the reactivity of the molecule, for instance, through intramolecular reactions.

A variety of nucleophiles can be employed for the ring-opening of cyclic ethers, including organolithium reagents, Grignard reagents, and amines. acs.orgyoutube.com

| Nucleophile | Expected Site of Attack | Potential Product Type |

| Organolithium Reagent | C6 | Acyclic hydroxy acid |

| Grignard Reagent | C6 | Acyclic hydroxy acid |

| Amine | C6 | Acyclic amino acid |

Deconstructive Functionalizations of Cyclic Ethers

Deconstructive functionalization is an emerging strategy in organic synthesis that involves the cleavage of carbon-carbon or carbon-heteroatom bonds to create new functional groups. nih.gov While extensively studied for cyclic amines like piperidines and pyrrolidines, the principles can be extended to cyclic ethers. nih.gov This approach allows for the transformation of the cyclic scaffold into a linear molecule with functional groups at specific positions. For this compound, a deconstructive strategy could involve a sequence of reactions that lead to the cleavage of both a C-O and a C-C bond within the oxane ring, resulting in a highly functionalized acyclic product. Such transformations often rely on transition-metal catalysis or radical-based methodologies.

Transformations of the Ethenyl Group

The ethenyl (vinyl) group attached to the oxane ring at the C2 position is an electron-rich alkene due to the adjacent oxygen atom, making it a versatile handle for various chemical transformations. thieme-connect.com

Electrophilic Addition Reactions to the Alkene

The electron-rich nature of the vinyl ether moiety makes it highly susceptible to electrophilic addition reactions. thieme-connect.comlibretexts.org The addition of electrophiles such as hydrogen halides (HX) proceeds via a two-step mechanism. libretexts.org The first step involves the attack of the pi electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org The stability of this carbocation determines the regioselectivity of the addition. In the case of this compound, the oxygen atom of the oxane ring can stabilize an adjacent positive charge through resonance, favoring the formation of a carbocation at the alpha-carbon of the ethenyl group. The subsequent attack of the nucleophile (halide ion) on the carbocation yields the final product.

Various electrophiles can be added across the double bond, including halogens, hydrogen halides, and water (in the presence of an acid catalyst).

| Reagent | Intermediate | Expected Product |

| HBr | α-bromo carbocation | 2-(1-bromoethyl)oxane-3-carboxylic acid |

| Cl2 | Chloronium ion | 2-(1,2-dichloroethyl)oxane-3-carboxylic acid |

| H2O/H+ | α-hydroxy carbocation | 2-acetyloxane-3-carboxylic acid (after tautomerization) |

Oxidative Transformations of the Vinyl Moiety

The vinyl group can undergo a variety of oxidative transformations. A common reaction is oxidative cleavage, which breaks the carbon-carbon double bond and can lead to the formation of aldehydes, ketones, or carboxylic acids, depending on the reagents and reaction conditions. organic-chemistry.org Ozonolysis is a classic method for cleaving alkenes. organic-chemistry.org Treatment of the ethenyl group with ozone, followed by a reductive or oxidative workup, would yield different products. A reductive workup would likely produce an aldehyde, while an oxidative workup would yield a carboxylic acid.

Another important oxidative transformation is the Wacker-type oxidation, which typically uses a palladium(II) catalyst to convert a terminal alkene into a methyl ketone. doi.org In the context of this compound, this reaction would be expected to produce 2-acetyloxane-3-carboxylic acid. The regioselectivity of the Wacker oxidation can be influenced by the presence of neighboring oxygen functional groups, which can coordinate to the palladium catalyst. doi.org

| Oxidizing Agent | Reaction Type | Potential Product |

| O3, then DMS | Ozonolysis (reductive workup) | 2-formyloxane-3-carboxylic acid |

| O3, then H2O2 | Ozonolysis (oxidative workup) | Oxane-2,3-dicarboxylic acid |

| PdCl2, CuCl2, O2 | Wacker Oxidation | 2-acetyloxane-3-carboxylic acid |

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, including esterification, amidation, reduction, decarboxylation, and salt formation.

The conversion of this compound to its corresponding esters can be accomplished through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess as the solvent, and water is removed as it is formed. masterorganicchemistry.comlibretexts.org

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. organic-chemistry.org This approach is known for its high yields and suppression of side products.

Other methods to form esters from this compound include a two-step process where the acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then subsequently reacted with an alcohol. commonorganicchemistry.com Additionally, alkylation of the carboxylate salt (formed by deprotonating the acid with a base) with an alkyl halide, such as iodomethane, can yield the corresponding methyl ester. commonorganicchemistry.com

Table 2: Common Reagents for Esterification

| Method | Reagents | Key Features | Ref. |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, TsOH) | Equilibrium reaction; requires excess alcohol or water removal. | masterorganicchemistry.comlibretexts.org |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. | organic-chemistry.org |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine | Two-step process via a highly reactive intermediate. | commonorganicchemistry.com |

Amides are synthesized from carboxylic acids and amines. The direct reaction of this compound with an amine is possible but typically requires high temperatures (often >160 °C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To facilitate amide bond formation under milder conditions, coupling agents or catalysts are employed. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃], have been shown to be effective for the direct amidation of a wide range of carboxylic acids. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.org Other catalytic systems include those based on niobium oxide (Nb₂O₅) researchgate.net or the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). organic-chemistry.org

A common strategy for synthesizing amides involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. libretexts.org this compound can be converted to 2-ethenyloxane-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcommonorganicchemistry.com Thionyl chloride reacts with the carboxylic acid to produce the acyl chloride along with gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uklibretexts.org The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide.

Table 3: Selected Methods for Amide and Acyl Chloride Formation

| Product | Reagents | Reaction Type | Ref. |

|---|---|---|---|

| Amide | Amine, B(OCH₂CF₃)₃ | Catalytic Direct Amidation | nih.gov |

| Amide | 1. SOCl₂ 2. Amine | Via Acyl Chloride | rsc.org |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | Acyl Substitution | libretexts.orglibretexts.org |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-ethenyloxan-3-yl)methanol. This transformation requires the use of strong reducing agents. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. britannica.comchemistrysteps.comchemguide.co.ukchemistrysteps.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uk

The mechanism involves an initial acid-base reaction where LiAlH₄, a strong base, deprotonates the carboxylic acid. chemistrysteps.comchemistrysteps.com Subsequently, the resulting carboxylate is reduced. An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced further to the primary alcohol. chemistrysteps.comjove.com For this reason, it is not possible to stop the reduction at the aldehyde stage using this method. chemguide.co.uk

Other powerful reducing agents like borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), can also effectively reduce carboxylic acids to primary alcohols. britannica.comjove.com A key advantage of using borane is its potential for chemoselectivity, as it can reduce carboxylic acids in the presence of other functional groups that might be affected by LiAlH₄. jove.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comchemguide.co.uk

Table 4: Comparison of Reducing Agents for Carboxylic Acids

| Reducing Agent | Formula | Potency | Comments | Ref. |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Highly effective; reduces many other functional groups. Reacts violently with water. | britannica.comchemistrysteps.com |

| Borane Tetrahydrofuran | BH₃·THF | Strong | Effective and can be more chemoselective than LiAlH₄. | britannica.comjove.com |

| Sodium Borohydride | NaBH₄ | Weak | Generally ineffective for reducing carboxylic acids. | chemistrysteps.comchemguide.co.uk |

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing it as carbon dioxide (CO₂). wikipedia.org Simple aliphatic carboxylic acids, like this compound, are generally stable and undergo decarboxylation only under harsh conditions, such as very high temperatures. organicchemistrytutor.com

The ease of decarboxylation is significantly influenced by the molecular structure, particularly the presence of an electron-withdrawing group at the β-carbon (the carbon atom two bonds away from the carboxyl carbon). wikipedia.orgorganicchemistrytutor.com The most common example is β-keto acids, which possess a carbonyl group at the β-position. These compounds readily decarboxylate upon mild heating via a cyclic transition state (a β-keto acid enol intermediate), because the resulting enolate intermediate is stabilized by resonance. organicchemistrytutor.comstudysmart.ai

In the case of this compound, the oxygen atom of the oxane ring is at the β-position relative to the carboxyl group. While oxygen is electronegative, it is part of an ether linkage, not a carbonyl group. Therefore, it does not provide the same degree of stabilization for a carbanionic intermediate as a keto group would. Consequently, this compound is not expected to undergo facile thermal decarboxylation under mild conditions and would likely require more forcing conditions, potentially involving radical pathways at very high temperatures. organicchemistrytutor.com Alternative, more specialized methods for decarboxylation, such as radical-based reactions like the Hunsdiecker reaction (which requires conversion to a silver salt first), could potentially be applied but are not common for simple acids. libretexts.org

As a carboxylic acid, this compound will readily react with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solvent will deprotonate the carboxylic acid to yield sodium 2-ethenyloxane-3-carboxylate and water.

R-COOH + NaOH → R-COO⁻Na⁺ + H₂O

Similarly, weaker bases such as sodium bicarbonate (NaHCO₃) or amines can also effect this transformation, producing the corresponding carboxylate salt. The acidity of a carboxylic acid is quantified by its pKa value. For typical alicyclic carboxylic acids, the pKa is generally in the range of 4 to 5. The specific pKa of this compound would be influenced by the electronic effects of the oxane ring and the ethenyl substituent. The formation of a salt dramatically increases the water solubility of the compound compared to the free acid.

Mechanistic Investigations of Key Transformations

Due to the novelty of this compound, specific mechanistic studies are not available. However, plausible mechanisms for its key transformations can be proposed based on well-established reaction mechanisms for vinyl ethers and carboxylic acids.

Acid-Catalyzed Hydrolysis of the Vinyl Ether:

In the presence of a strong acid, the vinyl ether moiety is expected to undergo rapid hydrolysis. The mechanism would proceed as follows:

Protonation: The vinyl ether oxygen is protonated by the acid catalyst, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the resulting oxonium ion yields a hemiacetal.

Tautomerization: The hemiacetal can then undergo tautomerization to form a hydroxy aldehyde.

DCC-Mediated Amide Formation:

The formation of an amide from the carboxylic acid in the presence of DCC and an amine is a classic example of a coupling reaction. acs.org The proposed mechanism is:

Activation of the Carboxylic Acid: The carboxylic acid adds to the dicyclohexylcarbodiimide (DCC) to form an O-acylisourea intermediate. This is a highly reactive species.

Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the activated O-acylisourea.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Collapse of the Intermediate: The tetrahedral intermediate collapses, with the dicyclohexylurea (DCU) acting as a good leaving group, to yield the final amide product.

The following table outlines key features of these proposed mechanisms:

| Transformation | Key Intermediates | Rate-Determining Step | Stereochemical Implications |

| Acid-Catalyzed Hydrolysis | Oxocarbenium ion, Hemiacetal | Formation of the oxocarbenium ion | If a new stereocenter is formed, a racemic mixture is expected due to the planar nature of the oxocarbenium ion. |

| DCC-Mediated Amidation | O-Acylisourea, Tetrahedral intermediate | Nucleophilic attack by the amine on the O-acylisourea | If the carboxylic acid is chiral, the reaction generally proceeds with retention of configuration at the alpha-carbon. |

Derivatives and Analogues of 2 Ethenyloxane 3 Carboxylic Acid

Synthesis of Ester Derivatives of 2-Ethenyloxane-3-carboxylic acid

Esterification of this compound is a common strategy to modify its properties. The synthesis of these esters can be achieved through several established methods.

One of the most direct routes is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction towards the ester product. youtube.com

Alternatively, more reactive derivatives of the carboxylic acid can be employed to facilitate ester formation. For instance, the conversion of this compound to its corresponding acyl chloride allows for a more facile reaction with alcohols. youtube.comyoutube.com This reaction typically proceeds without the need for a catalyst and is often performed in the presence of a weak base, like pyridine, to neutralize the hydrochloric acid byproduct. pressbooks.pub

Similarly, acid anhydrides of this compound can serve as precursors to its esters. The reaction of the anhydride (B1165640) with an alcohol yields the desired ester along with a molecule of the parent carboxylic acid. youtube.com

Another approach involves the SN2 reaction of a carboxylate salt of this compound with an alkyl halide. youtube.com This method is particularly useful for synthesizing esters where the alcohol might be sensitive to acidic conditions.

The choice of synthetic route often depends on the specific alcohol being used and the desired scale of the reaction. For simple, robust alcohols, Fischer esterification is often sufficient. For more sensitive or valuable alcohols, the use of the acyl chloride or acid anhydride is preferred due to the milder reaction conditions.

Preparation of Amide Derivatives

Amide derivatives of this compound are synthesized to introduce the amide functional group, which can significantly influence the molecule's biological interactions, particularly its ability to form hydrogen bonds. researchgate.net The primary methods for amide formation involve the reaction of an activated carboxylic acid derivative with an amine. libretexts.org

A common and efficient method is the reaction of the acyl chloride of this compound with a primary or secondary amine. libretexts.orggoogle.com This reaction is typically rapid and high-yielding. To neutralize the HCl generated during the reaction, an excess of the amine or an external base is often used. youtube.com

Acid anhydrides also serve as effective starting materials for the synthesis of amides. libretexts.org Reacting the anhydride of this compound with an amine produces the corresponding amide and a carboxylate salt as a byproduct.

Direct coupling of this compound with an amine is also possible using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). google.com This method avoids the need to first prepare a more reactive derivative like an acyl chloride.

The synthesis of amides can also be achieved from esters of this compound through aminolysis, although this reaction is generally slower than those involving acyl chlorides or anhydrides. libretexts.org

Formation of Acid Halides and Anhydrides

Acid halides and anhydrides are highly reactive derivatives of this compound and serve as important intermediates in the synthesis of other derivatives like esters and amides. pressbooks.publibretexts.orgunizin.org

Acid chlorides , the most common acid halides, are typically prepared by treating this compound with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). pressbooks.publibretexts.orgunizin.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). pressbooks.publibretexts.orgunizin.org These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, facilitating nucleophilic acyl substitution.

Acid anhydrides of this compound can be prepared through several routes. A common method involves the reaction of its acyl chloride with a carboxylate salt of the same or a different carboxylic acid. libretexts.orgunizin.orgmasterorganicchemistry.com This allows for the synthesis of both symmetrical and mixed anhydrides. pressbooks.publibretexts.orgunizin.org Another approach is the dehydration of two molecules of the carboxylic acid, often requiring high temperatures or a dehydrating agent. youtube.com For dicarboxylic acids, intramolecular dehydration can lead to the formation of cyclic anhydrides upon heating. pressbooks.pub

Structural Modifications of the Ethenyl Moiety

Modifications to the ethenyl (vinyl) group at the 2-position of the oxane ring offer another avenue for creating analogues of this compound. These changes can influence the molecule's steric profile and electronic properties.

Standard alkene reactions can be applied to the ethenyl group. For example, hydrogenation can reduce the double bond to an ethyl group, yielding 2-ethyloxane-3-carboxylic acid. Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) can lead to the formation of a dihaloethyl substituent.

Hydroboration-oxidation of the ethenyl group would be expected to yield a primary alcohol, which could then be further functionalized. Conversely, oxymercuration-demercuration would lead to a secondary alcohol.

Ring System Variations and Bicyclic Analogues

Altering the core oxane ring system or creating bicyclic structures introduces significant conformational and stereochemical changes to the parent molecule.

Variations can include changing the ring size from a six-membered oxane to a five-membered oxolane (tetrahydrofuran) or a seven-membered oxepane (B1206615) ring. The position of the oxygen atom within the ring could also be varied, although this would fundamentally change the naming and numbering of the compound.

The synthesis of bicyclic analogues introduces rigidity and can lock the molecule into specific conformations. For example, an intramolecular reaction could potentially form a second ring, creating a bicyclic ether system. The synthesis of such structures often involves more complex multi-step synthetic sequences.

Stereoisomers and Enantiomerically Pure Derivatives

This compound contains at least two stereocenters (at positions 2 and 3 of the oxane ring), meaning it can exist as multiple stereoisomers. The specific spatial arrangement of the ethenyl and carboxylic acid groups relative to each other and to the oxane ring can have a profound impact on the molecule's biological activity.

The synthesis of enantiomerically pure derivatives is a key focus in medicinal chemistry to isolate the activity of a single enantiomer and avoid potential off-target effects from other stereoisomers. This can be achieved through several strategies:

Chiral resolution of a racemic mixture of this compound or its derivatives. This involves using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Asymmetric synthesis , where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other.

Starting from a chiral pool , which involves using an enantiomerically pure starting material that already contains the desired stereochemistry.

The preparation and study of individual stereoisomers are crucial for understanding the structure-activity relationship of this class of compounds.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in different NMR experiments, the precise structure of 2-Ethenyloxane-3-carboxylic acid can be determined.

¹H NMR and ¹³C NMR for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the structure of this compound.

In the ¹H NMR spectrum , the acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region, generally between 10 and 12 ppm. libretexts.orglibretexts.org This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid group are expected to resonate in the 2-3 ppm range. libretexts.orglibretexts.org The vinyl protons of the ethenyl group will appear in the alkene region of the spectrum, typically between 4.5 and 6.5 ppm, exhibiting characteristic splitting patterns due to geminal and vicinal coupling. The remaining protons on the oxane ring will have chemical shifts and multiplicities determined by their specific electronic environments and neighboring protons.

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of the carboxylic acid is characteristically found in the range of 160-180 ppm. libretexts.orgoregonstate.edu This region is less deshielded than that of aldehydes or ketones. libretexts.org The carbons of the ethenyl group will appear in the 100-140 ppm range. The carbon atoms of the oxane ring will have shifts that are influenced by the electronegativity of the ring oxygen and the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 160 - 180 |

| Ethenyl Group (-CH=CH₂) | 4.5 - 6.5 | 100 - 140 |

| Oxane Ring Protons | 1.5 - 4.5 | 60 - 80 |

| Carbon Alpha to COOH | 2.0 - 3.0 | 40 - 55 |

Note: These are general predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC) for Connectivities and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and for determining the connectivity and stereochemistry of the molecule. youtube.comscribd.com

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of the proton network throughout the molecule, confirming the connectivity of the oxane ring and the attachment of the ethenyl and carboxylic acid groups.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear correlation experiment that shows correlations between directly bonded protons and carbons (¹H-¹³C). sdsu.edulibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing definitive C-H bond correlations. libretexts.org This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. researchgate.net

By combining the information from COSY and HSQC experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. Furthermore, analysis of the coupling constants from the ¹H NMR spectrum and through-space correlations from Nuclear Overhauser Effect (NOE) experiments can provide valuable insights into the relative stereochemistry of the chiral centers in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. It can also be used to monitor the progress of chemical reactions and identify products.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. ub.edu This allows for the calculation of the elemental composition and validation of the molecular formula of this compound (C₇H₁₀O₃). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. ub.edu

Application in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful tool for monitoring the progress of chemical reactions in real-time. nih.gov Techniques like Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) offer high specificity and sensitivity for quantifying target compounds within complex mixtures. proteomics.com.au This is particularly useful for optimizing reaction conditions and identifying the formation of intermediates and byproducts. proteomics.com.aunih.gov For instance, in the synthesis of this compound, MS can be used to track the consumption of starting materials and the appearance of the desired product. Derivatization of the carboxylic acid group can sometimes be employed to enhance its detection by mass spectrometry. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the presence of specific functional groups. mdpi.com

In the infrared spectrum of this compound, several characteristic absorption bands are expected. The O-H stretch of the carboxylic acid group will appear as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.orgmsu.eduspectroscopyonline.com The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm⁻¹. msu.eduspectroscopyonline.com The C=C stretching of the ethenyl group will be observed in the 1680-1640 cm⁻¹ region. The C-O stretching of the ether linkage in the oxane ring and the carboxylic acid will appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O and C=C stretching vibrations usually show strong signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid (-COOH) | C=O Stretch | 1725-1700 | Strong |

| Ethenyl Group (-CH=CH₂) | C=C Stretch | 1680-1640 | Strong |

| Oxane/Carboxylic Acid | C-O Stretch | 1300-1000 | Medium |

The combination of these spectroscopic methods provides a robust and detailed characterization of this compound, confirming its structural integrity and providing a foundation for understanding its chemical behavior.

X-ray Crystallography for Absolute Stereochemistry

The determination of the absolute stereochemistry of a chiral molecule is a critical aspect of its characterization, with single-crystal X-ray crystallography being the definitive method for this purpose. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms and thus the unambiguous assignment of the absolute configuration of stereocenters.

For a compound like this compound, which possesses chiral centers, X-ray crystallography would be instrumental in:

Unambiguous determination of the relative and absolute configuration of the substituents on the oxane ring.

Providing precise bond lengths, bond angles, and torsion angles , which are fundamental to understanding its conformational preferences and molecular geometry.

Elucidating intermolecular interactions in the solid state, such as hydrogen bonding, which can influence its physical properties.

The process of determining absolute stereochemistry via X-ray crystallography typically involves the analysis of anomalous scattering effects. When X-rays interact with the electrons of atoms, particularly heavier atoms, a small phase shift occurs. By carefully measuring the intensities of Friedel pairs (reflections that are mirror images of each other), it is possible to determine the absolute structure of the molecule. The Flack parameter is a key value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for a known chiral sample confirms the correct enantiomer has been modeled.

Data on this compound:

Despite the power of this technique, a search of crystallographic databases and the broader scientific literature found no reports of a single-crystal X-ray diffraction study on this compound. Consequently, no experimental crystallographic data, including unit cell dimensions, space group, atomic coordinates, or Flack parameter values, are available.

The following table illustrates the type of data that would be expected from such an analysis; however, it remains unpopulated due to the absence of published research.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₀O₃ |

| Formula Weight | 142.15 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = Å, b = Å, c = Å |

| α = °, β = °, γ = ° | |

| Volume | ų |

| Z | Data not available |

| Density (calculated) | g/cm³ |

Without experimental data, any discussion on the absolute stereochemistry of this compound remains purely speculative. The lack of published research highlights a gap in the chemical literature and presents an opportunity for future investigation into the structural and stereochemical properties of this compound.

Computational and Theoretical Studies on 2 Ethenyloxane 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometric properties of molecules. mdpi.com For 2-ethenyloxane-3-carboxylic acid, DFT calculations are employed to determine its most stable three-dimensional shape (conformation) by optimizing the molecular geometry to find the lowest energy state.

These calculations can predict key structural parameters and identify the most stable arrangement of the ethenyl and carboxylic acid groups relative to the oxane ring. For instance, studies on similar molecules like formylfurans have used DFT to determine conformational stability and rotational barriers, predicting the most likely isomer to be present. researchgate.net

The electronic properties are also elucidated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap generally suggests higher reactivity. mdpi.com

Below is a hypothetical table representing typical data obtained from a DFT analysis for the two most likely conformers of this compound, which would differ in the orientation of the carboxylic acid group.

Table 1: Calculated Properties for Conformers of this compound Hypothetical data for illustrative purposes.

| Property | Conformer A (Axial COOH) | Conformer B (Equatorial COOH) |

|---|---|---|

| Relative Energy (kcal/mol) | 1.5 | 0.0 |

| HOMO Energy (eV) | -6.8 | -6.9 |

| LUMO Energy (eV) | -1.2 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.6 | 5.8 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the step-by-step pathways of chemical reactions. nih.gov By simulating the interaction of reactants and tracking the geometric and energetic changes, researchers can build a detailed picture of the reaction mechanism.

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier for the reaction. Computational methods are used to locate these transient structures. nih.gov

For a reaction involving this compound, such as an esterification or an addition reaction at the ethenyl group, transition state analysis would reveal the energy required to initiate the transformation. The energetics of the entire reaction, including the energies of reactants, intermediates, transition states, and products, can be calculated to create a complete reaction energy profile. nih.govnih.gov

Table 2: Hypothetical Reaction Energetics for Esterification Hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Methanol | 0.0 |

| Transition State 1 | Tetrahedral Intermediate Formation | +15.2 |

| Intermediate | Tetrahedral Adduct | -5.4 |

| Transition State 2 | Water Elimination | +12.8 |

With the ability to model different reaction pathways, computational chemistry can predict the reactivity and selectivity of a molecule. nih.gov For this compound, this could involve determining whether a reaction is likely to occur at the carboxylic acid group, the ethenyl (vinyl) double bond, or the oxane ring.

Furthermore, these models can predict stereoselectivity or regioselectivity. For example, in an addition reaction to the ethenyl group, calculations can determine which face of the double bond is more susceptible to attack, leading to a specific stereoisomer. This predictive power is crucial for designing efficient and specific synthetic routes. nih.gov

Determination of Thermodynamic and Kinetic Parameters

Computational methods allow for the determination of key thermodynamic and kinetic parameters that govern a chemical reaction. maxwellsci.comresearchgate.net Thermodynamic parameters describe the energy and entropy changes, indicating the spontaneity and position of equilibrium, while kinetic parameters relate to the reaction rate.

Calculations can provide values for:

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction.

Entropy of Reaction (ΔS): The change in disorder.

Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction.

Activation Energy (Ea): The minimum energy required to start a reaction, derived from the transition state energy.

These parameters are essential for understanding reaction feasibility and for optimizing reaction conditions like temperature and pressure. researchgate.netmdpi.com

Table 3: Calculated Thermodynamic and Kinetic Parameters Hypothetical data for a representative reaction.

| Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -125.5 | kcal/mol |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -98.2 | kcal/mol |

| Activation Energy (Ea) for a hypothetical reaction | 22.5 | kcal/mol |

Investigation of Substituent Effects on Chemical Properties and Reactivity

A significant advantage of computational studies is the ability to systematically modify a molecule's structure and observe the resulting changes in its properties. By adding different substituent groups (e.g., electron-donating or electron-withdrawing groups) to the this compound skeleton, one can study their effects on reactivity, stability, and electronic structure.

For example, adding an electron-withdrawing group like a nitro group might increase the acidity of the carboxylic acid, while an electron-donating group like a methoxy (B1213986) group might make the ethenyl group more reactive towards electrophiles. This systematic investigation provides deep insights into structure-activity relationships. mdpi.com

Table 4: Effect of a Substituent on the Carboxylic Acid pKa Hypothetical data for illustrative purposes.

| Compound | Calculated pKa |

|---|---|

| This compound | 4.5 |

| 5-Nitro-2-ethenyloxane-3-carboxylic acid | 3.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly effective for identifying regions that are electron-rich or electron-poor, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are likely sites for electrophilic attack. researchgate.net Regions of positive potential, colored blue, are electron-deficient and represent hotspots for nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would likely show a significant negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, making them attractive to protons and other electrophiles. The ethenyl group would also show a region of negative potential associated with the pi-bond. The hydrogen of the carboxylic acid's hydroxyl group would appear as a region of high positive potential (blue), indicating its acidic nature. researchgate.net

Advanced Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and sustainable methods for synthesizing 2-Ethenyloxane-3-carboxylic acid and its derivatives. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues through innovative catalytic systems and the use of renewable feedstocks.

One promising direction is the utilization of carbon dioxide (CO₂) as a C1 feedstock. Research has demonstrated the potential for nickel-catalyzed carboxylation of alcohols and their derivatives, providing a direct route to carboxylic acids from CO₂. europa.eu This approach could be adapted to introduce the carboxyl group onto a precursor molecule containing the ethenyloxane scaffold. Another sustainable strategy involves using biosourced building blocks. For instance, functionalized aromatic carboxylic acids have been synthesized from 3-hydroxy-2-pyrones, which can be derived from galactaric acid, through base-promoted domino reactions. acs.org Exploring biosynthetic pathways or using precursors derived from biomass, such as sucrose (B13894) or other carbohydrates, could provide a renewable foundation for the oxane ring. wikipedia.org

Enzyme-catalyzed synthesis represents another frontier for sustainability. Lipases, such as Candida antarctica lipase (B570770) B (CalB), have been successfully used to synthesize vinyl ether esters directly from functional carboxylic acids and hydroxyl-functional vinyl ethers. rsc.org This method is highly efficient, operates under benign conditions, and avoids the acid-lability issues associated with conventional catalysis of vinyl ethers. rsc.org The synthesis of the target molecule could be envisioned through an enzymatic resolution or esterification step. Furthermore, the use of heterogeneous catalysts, such as natural asphalt (B605645) oxide-grafted carboxylic acids, in aqueous media offers advantages like catalyst recyclability and reduced solvent use. rsc.org

| Synthetic Strategy | Key Features | Potential Application to Target Compound | Reference |

| CO₂ Fixation | Uses CO₂ as a C1 feedstock; often nickel-catalyzed. | Carboxylation of an ethenyloxane alcohol precursor. | europa.eu |

| Biosourced Precursors | Utilizes synthons derived from biomass (e.g., galactaric acid). | Synthesis of the oxane-carboxylic acid core from renewable sources. | acs.org |

| Enzyme Catalysis | Employs lipases for high selectivity and mild conditions. | Esterification or kinetic resolution of a racemic precursor. | rsc.org |

| Heterogeneous Catalysis | Uses recyclable catalysts in green solvents like water. | Cyclization or functionalization steps in an aqueous environment. | rsc.org |

Exploration of Novel Reactivity and Catalytic Transformations

The distinct functional groups of this compound offer multiple handles for novel chemical transformations. The carboxylic acid group itself can be a versatile substrate for decarboxylative cross-coupling reactions. rsc.org Merging photoredox and nickel catalysis has enabled the coupling of alkyl carboxylic acids with vinyl halides, suggesting that the carboxylic acid on the oxane ring could be replaced to introduce other functionalities. acs.orgacs.org

The vinyl group is ripe for exploration. Transition metal-catalyzed reactions involving vinyl radicals have become a major focus, allowing for a wide range of transformations including cyclization, substitution, and oxidation. rsc.org Furthermore, transition-metal-catalyzed O-vinylation and transvinylation reactions offer pathways to modify alcohols and carboxylic acids, highlighting the potential reactivity of the molecule's different components. researchgate.net The vinyl group could also participate in hydrofunctionalization reactions or serve as a substrate in multicomponent reactions to rapidly build molecular complexity. mdpi.com

The oxane ring can undergo ring-opening reactions. A recently developed method uses visible light, triphenylphosphine, and N-halosuccinimides to open cyclic ethers like tetrahydrofuran (B95107) (THF) with carboxylic acids, yielding ω-haloalkyl carboxylates under mild conditions. nih.gov This suggests that the oxane ring of the title compound could be selectively opened to create linear, functionalized esters.

| Transformation Type | Catalyst/Reagent Example | Reactive Site | Potential Product | Reference |

| Decarboxylative Vinylation | Photoredox/Nickel Dual Catalysis | Carboxylic Acid | Ethenyl-substituted oxane | acs.orgacs.org |

| Ring-Opening Esterification | Visible Light / PPh₃ / NIS | Oxane Ring | ω-haloalkyl (ethenyl)carboxylate | nih.gov |

| Vinyl Radical Cyclization | Transition Metal Catalysis | Ethenyl Group | Polycyclic structures | rsc.org |

| Hydroalkoxylation | Ruthenium Catalysis | Ethenyl Group | β-oxoalkyl esters | york.ac.uk |

Mechanistic Investigations of Bio-Related Chemical Interactions

Understanding how this compound interacts with biological systems is a key area for future research. The carboxylic acid moiety is a common feature in many drugs and biologically active molecules, often playing a crucial role in binding to enzyme active sites. nih.gov For example, in the enzyme Cathepsin A, a pair of glutamic acid residues is critical for binding the C-terminal carboxylic acid of substrates. nih.gov The carboxylate group can form strong hydrogen bonds and coordinate with metal ions, making it a powerful pharmacophore. nih.gov

Molecular docking is a powerful tool to predict and analyze these interactions. nih.gov Studies on other heterocyclic compounds have used docking to simulate binding modes within enzyme active sites, such as DNA gyrase or tubulin. rsc.orgrsc.org For this compound, docking studies could elucidate how the molecule fits into the binding pockets of target enzymes. Key interactions might involve hydrogen bonding from the carboxylic acid to residues like aspartic acid or arginine, and potential π-stacking or hydrophobic interactions involving the oxane ring. nih.govnih.govrsc.org Such studies can guide the rational design of more potent and selective enzyme inhibitors. mdpi.com

Theoretical studies can further illuminate the reaction mechanisms at an atomic level. For phenolic acid decarboxylase, computational analysis revealed the mechanism of both carboxylation and hydration activities, highlighting the role of specific amino acid residues and water molecules in the catalytic cycle. acs.org Similar mechanistic studies on enzymes interacting with this compound could reveal the precise roles of its functional groups in binding and catalysis.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens for predicting the chemical behavior of this compound. DFT calculations can be used to understand the interplay between the molecule's structure and its reactivity, guiding experimental efforts. rsc.org

For instance, DFT can predict the most stable conformations of the molecule and analyze the electronic properties, such as orbital energies and charge distributions. Such studies have been used to explain the differential reactivity of structurally similar thiophene (B33073) carboxylic acids. researchgate.net By calculating properties like the Lowest Unoccupied Molecular Orbital (LUMO) distribution, researchers can predict sites susceptible to nucleophilic attack.

These predictive models can also be applied to reaction mechanisms. DFT calculations have been employed to determine the reaction barriers for radical cyclizations, predicting the feasibility and outcomes of different pathways. acs.org For this compound, this could be used to model its participation in polymerization, cycloadditions, or ring-opening reactions. Furthermore, computational models can simulate the adsorption of the molecule onto surfaces, which is crucial for applications in materials science and catalysis. researchgate.net

| Computational Method | Predicted Property | Application | Reference |

| Density Functional Theory (DFT) | Molecular orbitals (HOMO/LUMO), charge distribution | Predicting reactive sites and reaction mechanisms. | researchgate.net |

| DFT with PCM | Reaction energy barriers (ΔG‡) and energies (ΔGr) | Assessing feasibility and stereoselectivity of reactions. | acs.org |

| Molecular Dynamics (MD) | Conformational dynamics, binding free energy | Simulating interactions with enzymes or on surfaces. | acs.org |

Potential in Advanced Materials Chemistry